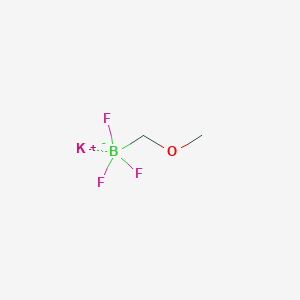

Potassium methoxymethyltrifluoroborate

描述

Potassium methoxymethyltrifluoroborate (CAS: 910251-11-5, molecular formula: C₂H₅BF₃KO, molecular weight: 151.97 g/mol) is a trifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions to introduce methoxymethyl groups into aromatic and heteroaromatic frameworks . Its synthesis involves an SN2 displacement of potassium bromomethyltrifluoroborate with methoxide ions under optimized conditions, yielding the product in high purity (≥95%) . This compound is commercially available from suppliers such as CymitQuimica and Combi-Blocks, with purities up to 97% .

属性

IUPAC Name |

potassium;trifluoro(methoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BF3O.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVXSBCLLHGATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670571 | |

| Record name | Potassium trifluoro(methoxymethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910251-11-5 | |

| Record name | Potassium trifluoro(methoxymethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (Methoxymethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Nucleophilic Substitution of Potassium Halomethyltrifluoroborates

One of the most practical and efficient methods for preparing potassium methoxymethyltrifluoroborate is via direct nucleophilic substitution (S_N2 reaction) of potassium halomethyltrifluoroborates with alkoxides. This method was notably optimized to improve yields and overcome solubility challenges.

- Reaction conditions: The reaction requires approximately 3 equivalents of the alkoxide for efficient substitution.

- Solubility issue: Alkoxymethyltrifluoroborates exhibit low solubility in common organic solvents such as acetone and acetonitrile, complicating the separation of inorganic byproducts.

- Solution: Continuous Soxhlet extraction was employed to circumvent these difficulties, leading to excellent isolated yields.

Table 1: Yields of Potassium Alkoxymethyltrifluoroborates via S_N2 Reaction

| Entry | Alkoxide Substituent | Isolated Yield (%) |

|---|---|---|

| 1 | Methoxy | 50 |

| 2 | Ethoxy | 54 |

| 3 | Benzyloxy | 70 |

| 4 | tert-Butoxy | 51 |

| 5 | Other alkoxy groups | 40 |

Note: Reactions were typically carried out on a 0.5 mmol scale of heteroaryl halide with slight excess of potassium alkoxymethyltrifluoroborate.

This method offers a more straightforward and atom-economical route compared to earlier multistep syntheses involving alkoxymethylstannanes, which were cumbersome and yielded lower product amounts.

Palladium-Catalyzed Cross-Coupling Synthesis Routes

This compound can also be synthesized and utilized in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, which are pivotal for forming C–C bonds in organic synthesis.

- Catalysts and Ligands: Various palladium sources such as Pd(OAc)₂, Pd(TFA)₂, PdCl₂(dppf), and ligands like PPh₃, XPhos, DavePhos, dppb, and dppf have been employed.

- Bases: Cs₂CO₃, K₂CO₃, CsOH, and NEt₃ are commonly used bases.

- Solvents: THF, toluene, cyclopentyl methyl ether (CPME), and methanol have been tested to optimize reaction conditions.

- Optimization: Catalyst/ligand ratios typically range from 2/4 mol % to 5/10 mol %.

These conditions have been optimized to facilitate the efficient coupling of this compound with aryl and heteroaryl halides, yielding the desired products in moderate to high yields.

Synthesis via Reaction with 5-Bromo-2-(trifluoromethoxy)benzonitrile

A specific synthetic example involves the reaction of this compound with 5-bromo-2-(trifluoromethoxy)benzonitrile under palladium catalysis:

- Procedure: A mixture of 5-bromo-2-(trifluoromethoxy)benzonitrile, this compound, RuPhos ligand, Pd(dba)₂ catalyst, and cesium carbonate base is suspended in dioxane and water.

- Conditions: The reaction is conducted under nitrogen atmosphere at 100°C for 16 hours.

- Isolation: After reaction completion, the product is extracted and purified by flash chromatography.

- Yield: The isolated yield of 5-(methoxymethyl)-2-(trifluoromethoxy)benzonitrile is reported at 95%.

This method demonstrates the practical application of this compound in complex molecule synthesis and highlights its stability and reactivity under cross-coupling conditions.

Comparative Catalytic Efficiency in Cross-Coupling Reactions

Research also compares the efficiency of different palladium catalysts and ligands in coupling reactions involving this compound:

| Entry | Catalyst | Ligand | Relative GC Yield (%) | Isolated Yield (%) |

|---|---|---|---|---|

| 10 | Pd(OAc)₂ | dppb | 18 | <5 |

| 11 | Pd(OAc)₂ | dippf VII | 100 | 61 |

| 12 | PdCl₂(dppe) | None | 5 | Not reported |

| 13 | PdCl₂(COD) | dippf | 100 | 75 (71 isolated) |

Note: Reaction time was 1 hour, with dodecane as the internal standard for GC yield determination.

This data underscores the importance of catalyst and ligand selection in optimizing the preparation and subsequent utilization of this compound.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Direct nucleophilic substitution | S_N2 reaction of potassium halomethyltrifluoroborates with alkoxides | High yield, practical, atom-efficient | Low solubility, requires Soxhlet extraction |

| Palladium-catalyzed cross-coupling | Variety of Pd catalysts and ligands, different bases and solvents | Versatile, applicable to complex substrates | Catalyst/ligand optimization needed |

| Specific aryl halide coupling | Reaction with 5-bromo-2-(trifluoromethoxy)benzonitrile | High isolated yield (95%) | Requires inert atmosphere and elevated temperature |

化学反应分析

Types of Reactions: Potassium methoxymethyltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . These reactions involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

Organic Synthesis

Potassium methoxymethyltrifluoroborate is extensively utilized in organic synthesis for forming carbon-carbon bonds. It is especially effective in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound can participate in reactions with various electrophiles such as halides and triflates to yield methylated products. For example, it has been successfully used to generate substituted purines, which are significant in medicinal chemistry .

Pharmaceutical Development

The compound plays a crucial role in synthesizing pharmaceutical intermediates. Its ability to form stable carbon-boron bonds allows for the development of new therapeutic agents. Research has demonstrated its utility in modifying biomolecules, aiding drug discovery and development .

Material Science

In industry, this compound contributes to the production of fine chemicals and materials. Its stability under oxidative conditions makes it an ideal candidate for reactions that require robust reagents .

Comparative Advantages

| Feature | This compound | Boronic Acids |

|---|---|---|

| Stability | High (moisture and air-stable) | Moderate (sensitive to air) |

| Reactivity | Versatile in cross-coupling | Limited by functional groups |

| Application Range | Broad (pharmaceuticals, materials) | Primarily pharmaceuticals |

| Synthesis Methods | Easy and scalable | Often complex |

Case Study 1: Modified Purines Synthesis

A study highlighted the use of this compound in the palladium-catalyzed cross-coupling with halopurines. This method resulted in high yields of substituted purines, showcasing its effectiveness as a nucleophile in complex organic transformations .

Case Study 2: Industrial Applications

In industrial settings, this compound has been employed to enhance the efficiency of producing fine chemicals. The compound's stability allows for continuous-flow chemistry techniques, which improve scalability and yield during synthesis .

作用机制

The primary mechanism of action for potassium methoxymethyltrifluoroborate involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an organohalide to form the desired carbon-carbon bond . The process is facilitated by the stability and reactivity of the trifluoroborate group .

相似化合物的比较

Comparison with Similar Trifluoroborate Compounds

Key Observations :

- Synthetic Flexibility : Alkoxymethyltrifluoroborates (e.g., methoxy, ethoxy) are synthesized via SN2 reactions, whereas aryl variants require transition metal-catalyzed borylation .

- Isolation Challenges : Alkoxymethyltrifluoroborates often require specialized techniques like continuous Soxhlet extraction due to poor solubility in organic solvents .

Reactivity in Cross-Coupling Reactions

Comparative studies reveal significant differences in cross-coupling efficiency:

Table 2: Cross-Coupling Performance with Aryl Chlorides

Critical Findings :

- Lower Reactivity of Methoxymethyltrifluoroborate: The methoxymethyl variant requires bidentate ligands (e.g., dippf) for effective coupling, whereas ethoxymethyl and aryl analogues achieve higher yields with monodentate ligands like XPhos .

- Substrate Limitations : Methoxymethyltrifluoroborate struggles with heteroaryl halides, producing moderate yields (≤50%) compared to ethoxymethyl derivatives (70–85%) .

Stability and Decomposition

This compound is prone to decomposition under prolonged reaction conditions (e.g., >4 hours at 80°C), limiting its utility in large-scale syntheses . In contrast, potassium (4-methoxyphenyl)trifluoroborate demonstrates superior thermal stability, enabling reactions up to 24 hours without significant degradation .

Research Highlights

- Catalyst Dependency : Methoxymethyltrifluoroborate requires PdCl₂(COD)/dippf for optimal performance, whereas other trifluoroborates achieve high yields with cheaper Pd(OAc)₂ .

- Unique Applications : Despite its limitations, the methoxymethyl group is valuable in medicinal chemistry for introducing ether moieties, as seen in the synthesis of bioactive molecules .

生物活性

Potassium methoxymethyltrifluoroborate (KMMTFB) is a specialized organotrifluoroborate compound that has gained attention in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and applications based on diverse research findings.

KMMTFB is characterized by its trifluoroborate group, which enhances its stability and reactivity in various chemical reactions, particularly in cross-coupling reactions. Its structure can be represented as follows:

This compound serves as a versatile reagent in organic synthesis, especially in the context of the Suzuki-Miyaura coupling reaction, where it acts as a nucleophilic boron reagent.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds containing trifluoroborate moieties can inhibit various cancer cell lines. For instance, KMMTFB has been employed in the synthesis of quinazoline derivatives, which exhibit significant cytotoxic activity against multiple cancer types, including breast cancer and leukemia .

Table 1: Anticancer Activity of KMMTFB Derivatives

| Compound Type | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazoline Derivative | Breast Cancer | 15 | |

| Quinazoline Derivative | Leukemia | 10 | |

| Triazole Derivative | Non-small Cell Lung | 12 |

The biological activity of KMMTFB is primarily attributed to its ability to form stable complexes with various biological targets, including enzymes involved in cell proliferation and survival. The inhibition of these enzymes leads to increased apoptosis in cancer cells. Notably, KMMTFB derivatives have been shown to modulate pathways associated with reactive oxygen species (ROS) production and NF-kappaB activation, critical factors in cancer progression .

Synthesis and Applications

KMMTFB can be synthesized through a straightforward method involving the reaction of methoxymethylboronic acid with potassium fluoride. This reaction yields KMMTFB as a stable solid that can be stored for extended periods without significant degradation.

Synthetic Route:

- Reactants: Methoxymethylboronic acid + Potassium fluoride

- Conditions: Stirring at room temperature for several hours

- Product: this compound

This compound has found applications not only in organic synthesis but also in pharmaceutical development due to its biological properties.

Case Study 1: Synthesis of Anticancer Agents

In a study conducted by Molander et al., KMMTFB was utilized to synthesize a series of quinazoline derivatives that were tested for anticancer activity. The results demonstrated that certain derivatives exhibited potent activity against breast cancer cell lines, with IC50 values significantly lower than those of existing chemotherapeutics .

Case Study 2: Inhibition of Enzymatic Activity

Another study investigated the role of KMMTFB in inhibiting NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway), which is crucial for cellular metabolism and survival in cancer cells. The selective inhibition led to decreased proliferation rates and increased apoptosis among activated T lymphocytes, suggesting potential applications in autoimmune diseases as well .

常见问题

Q. What are the standard synthetic routes for preparing potassium methoxymethyltrifluoroborate, and what are the critical parameters for optimizing yield?

this compound is typically synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with methoxide ions. Key parameters include:

- Reagent stoichiometry : 3 equivalents of methoxide are required for efficient substitution .

- Solvent selection : Low solubility in organic solvents (e.g., acetone) necessitates alternative purification methods like continuous Soxhlet extraction to isolate the product in high purity .

- Scalability : Batch sizes up to 100 g have been achieved through optimized protocols .

Q. Which cross-coupling reactions commonly employ this compound, and what advantages does it offer?

The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form C–C bonds. Its trifluoroborate group enhances stability against hydrolysis compared to boronic acids, enabling reactions under milder conditions. Applications include:

- Synthesis of complex organic molecules (e.g., pharmaceuticals) .

- Compatibility with aryl chlorides, which are cost-effective but less reactive than bromides or iodides .

Q. What analytical techniques are recommended for characterizing this compound?

Standard methods include:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify structural integrity and assess purity .

- X-ray crystallography for resolving ambiguous stereochemistry in derivatives .

Advanced Research Questions

Q. How can researchers address low solubility challenges during purification of this compound?

The compound’s limited solubility in polar aprotic solvents complicates isolation. Advanced solutions include:

- Continuous Soxhlet extraction to separate inorganic byproducts efficiently .

- Ion-exchange chromatography for high-purity recovery, though this may require optimization of resin and eluent systems .

Q. What strategies mitigate decomposition or side reactions in cross-coupling applications?

Decomposition pathways (e.g., protodeboronation) can be minimized by:

- Using palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance catalytic efficiency .

- Controlling reaction temperature (<80°C) and avoiding protic solvents .

- Incorporating anhydrous conditions to prevent hydrolysis of the trifluoroborate group .

Q. How do computational models aid in predicting reaction outcomes with this compound?

Retrosynthetic tools (e.g., AI-powered platforms) leverage databases like Reaxys to:

Q. What are the implications of conflicting spectroscopic data for structural validation?

Discrepancies in NMR or HRMS data may arise from:

- Hygroscopicity : Moisture absorption can alter spectral peaks. Store samples under inert gas and use deuterated solvents promptly .

- Dynamic equilibria : Trifluoroborate salts may exist in solution as tetracoordinated or tricoordinated species, requiring low-temperature NMR studies .

Safety and Stability Considerations

Q. What precautions are essential for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Storage : Keep in a dry, cool environment (<25°C) to prevent thermal decomposition .

- Decomposition products : Heating releases hydrogen fluoride (HF) ; ensure access to calcium gluconate gel for emergency exposure treatment .

Q. How does the compound’s stability vary under different pH conditions?

- Acidic conditions : Rapid hydrolysis occurs, generating methanol and borate derivatives.

- Neutral/basic conditions : Stable for short-term storage but degrade over weeks due to atmospheric moisture .

Conflict Resolution in Data Interpretation

Q. How should researchers reconcile discrepancies in reported synthetic yields?

Variations often stem from:

- Purity of starting materials : Potassium bromomethyltrifluoroborate must be rigorously dried to avoid side reactions .

- Scale-dependent effects : Mixing efficiency and heat transfer differ between small- and large-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。